2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenoxy and pyridinyl-piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Nucleophilic Substitution: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Amide Bond Formation: The acetamide moiety is typically formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Piperidine Functionalization: The pyridinyl-piperidine intermediate is synthesized through various functionalization reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the acetamide group produces amines.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, while the pyridinyl-piperidine moiety can modulate biological activity through binding to specific proteins. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
- 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-3-yl)methyl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-6-2-3-7-18(17)26-15-20(24)22-14-16-9-12-23(13-10-16)19-8-4-5-11-21-19/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWHXTXMIXSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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